molecular formula C15H14N2O7S B3956644 methyl 4-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}benzoate

methyl 4-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}benzoate

Cat. No.: B3956644
M. Wt: 366.3 g/mol
InChI Key: VOUXVYDAHAYBCT-UHFFFAOYSA-N
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Description

Methyl 4-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}benzoate is an organic compound with the molecular formula C15H14N2O7S It is a complex molecule that features a benzoate ester linked to a sulfonamide group, which is further substituted with a methoxy and nitro group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}benzoate typically involves multiple steps. One common method starts with the nitration of 4-methoxyacetophenone to produce 4-methoxy-3-nitroacetophenone. This intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonamide group. Finally, esterification with methyl 4-aminobenzoate yields the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide or other nucleophiles.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Reduction: 4-{[(4-amino-3-nitrophenyl)sulfonyl]amino}benzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}benzoic acid.

Scientific Research Applications

Methyl 4-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro and sulfonamide groups are key functional groups that can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}benzoate is unique due to the presence of both a sulfonamide and an ester group, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-[(4-methoxy-3-nitrophenyl)sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O7S/c1-23-14-8-7-12(9-13(14)17(19)20)25(21,22)16-11-5-3-10(4-6-11)15(18)24-2/h3-9,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUXVYDAHAYBCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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